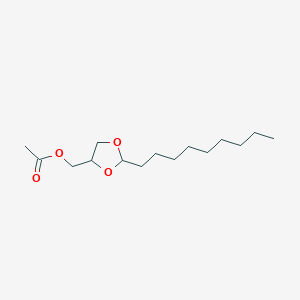

(2-Nonyl-1,3-dioxolan-4-yl)methyl acetate

Description

Significance of Dioxolane Scaffolds in Organic Chemistry

The 1,3-dioxolane (B20135) scaffold is a cornerstone of modern organic chemistry, primarily valued for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgnih.govhighfine.com Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, or a diol with an aldehyde or ketone, the resulting cyclic acetal (B89532) or ketal is stable under a wide range of conditions, particularly basic, nucleophilic, and reductive environments. organic-chemistry.orgthieme-connect.de This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl or diol functionality. wikipedia.org

The protection can be reversed under acidic conditions, typically through hydrolysis, which regenerates the original carbonyl and diol. organic-chemistry.org This robust yet reversible nature makes dioxolanes indispensable in the total synthesis of natural products and pharmaceuticals. nih.gov Furthermore, the dioxolane ring is not merely a passive spectator; it is a structural motif found in various biologically active compounds and can serve as a chiral auxiliary to control the stereochemistry of reactions. nih.gov

Overview of Ester Functional Group Reactivity in Dioxolane Derivatives

The methyl acetate (B1210297) group attached to the dioxolane ring at the 4-position introduces a center of reactivity governed by the ester functional group. Esters are susceptible to nucleophilic acyl substitution, and their reactivity in a dioxolane derivative is largely predictable, with the caveat that the reaction conditions must be compatible with the stability of the dioxolane ring.

The primary reactions of the ester group include:

Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed. Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) would selectively cleave the ester to form (2-Nonyl-1,3-dioxolan-4-yl)methanol and sodium acetate. This process is generally compatible with the dioxolane ring, which is stable to base. Conversely, acid-catalyzed hydrolysis would likely lead to the cleavage of both the ester and the acid-labile dioxolane ketal, yielding glycerol (B35011), decanal (B1670006), and acetic acid. beilstein-journals.orggla.ac.uk

Transesterification: This reaction involves the exchange of the alcohol portion of the ester. wikipedia.org By treating (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate with a different alcohol in the presence of an acid or base catalyst, the methyl group can be replaced by a different alkyl or aryl group. biofueljournal.comuctm.edu This allows for the modification of the ester functionality to tune the properties of the molecule.

The following table summarizes the general reactivity of the ester group in this context.

| Reaction | Reagents | Products | Dioxolane Ring Stability |

| Basic Hydrolysis | NaOH, H₂O | (2-Nonyl-1,3-dioxolan-4-yl)methanol + Sodium Acetate | Stable |

| Acidic Hydrolysis | H₃O⁺ | Glycerol + Decanal + Acetic Acid | Not Stable |

| Transesterification | R-OH, Acid or Base Catalyst | (2-Nonyl-1,3-dioxolan-4-yl)methyl R-ester + Methanol | Stable under basic conditions; potentially unstable under acidic conditions |

Research Gaps and Opportunities for this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the chemistry of its constituent parts—the dioxolane ring and the acetate ester—is well-established, there is a notable absence of published studies detailing its synthesis, characterization, and specific applications. Its CAS number is registered as 7249-15-2, but associated experimental data is scarce. chemicalbook.com

This lack of information presents numerous research opportunities. The structure of the molecule, featuring a long, lipophilic nonyl chain and a more polar dioxolane acetate head, suggests potential amphiphilic properties. This opens avenues for investigation into its utility as a surfactant, emulsifier, or a component in self-assembling systems like micelles or vesicles.

Furthermore, its synthesis from glycerol, a byproduct of biodiesel production, and decanal, which can be derived from renewable sources, positions it as a potentially bio-based specialty chemical. Research could focus on:

Developing efficient, green synthetic routes to the compound.

Characterizing its physical properties, such as its critical micelle concentration and surface tension reduction capabilities.

Exploring its use as a biodegradable solvent or a plasticizer.

Utilizing it as a lipophilic building block in the synthesis of more complex, value-added chemicals for the pharmaceutical or agricultural industries.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 7249-15-2 |

| Molecular Formula | C₁₅H₂₈O₄ |

| Molecular Weight | 272.38 g/mol |

| Physical State | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Structure

3D Structure

Properties

CAS No. |

7249-15-2 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

(2-nonyl-1,3-dioxolan-4-yl)methyl acetate |

InChI |

InChI=1S/C15H28O4/c1-3-4-5-6-7-8-9-10-15-18-12-14(19-15)11-17-13(2)16/h14-15H,3-12H2,1-2H3 |

InChI Key |

DEBZHLHXSAVVNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1OCC(O1)COC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for 2 Nonyl 1,3 Dioxolan 4 Yl Methyl Acetate

Direct Esterification Approaches

Direct esterification strategies begin with the precursor alcohol, (2-Nonyl-1,3-dioxolan-4-yl)methanol. This intermediate contains the required dioxolane ring structure, and the synthesis is completed by converting the primary alcohol group into an acetate (B1210297) ester.

Acid-Catalyzed Esterification of 2-Nonyl-1,3-dioxolan-4-ylmethanol

Acid-catalyzed esterification, a classic and widely used method, involves the reaction of (2-Nonyl-1,3-dioxolan-4-yl)methanol with acetic acid in the presence of a strong acid catalyst. Common catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction equilibrium is typically driven towards the product side by removing the water formed during the reaction, often accomplished using a Dean-Stark apparatus.

The reaction mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. While specific studies detailing the optimization of this reaction for this exact substrate are not extensively published, general principles of esterification of long-chain fatty acids and alcohols can be applied. csic.es Conditions such as a slight molar excess of one reactant, catalyst loading (typically 1-5 mol%), and reaction temperature (ranging from 80 to 140 °C) are critical parameters for achieving high conversion rates. csic.esresearchgate.net

Transesterification Pathways

Transesterification offers an alternative to direct esterification with acetic acid. In this approach, (2-Nonyl-1,3-dioxolan-4-yl)methanol is reacted with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. This method can be advantageous as the equilibrium can be more easily shifted, particularly when using activated esters like vinyl acetate, which irreversibly converts to acetaldehyde (B116499). researchgate.net

Catalysts for transesterification can be acidic, basic, or enzymatic. Lewis acids like indium(III) and yttrium complexes have been shown to be effective for the acylation of various alcohols, including less reactive tertiary alcohols. researchgate.net The choice of catalyst can influence selectivity, especially in complex molecules. For instance, some yttrium alkoxide catalysts have demonstrated a preference for acylating primary alcohols over secondary ones. researchgate.net The reaction conditions are generally mild, but the efficiency depends heavily on the chosen catalyst and acylating agent. researchgate.net

Ketalization/Acetalization Strategies Involving Nonyl Precursors

This synthetic approach constructs the 1,3-dioxolane (B20135) ring as a key step, starting from a C9 aldehyde (nonanal) and a glycerol-derived 1,2-diol. The resulting dioxolane alcohol is then esterified in a subsequent step to yield the final product.

Condensation Reactions with 1,2-Diols and Nonanal (B32974) Derivatives

The core of this strategy is the acid-catalyzed condensation reaction between nonanal and glycerol (B35011). This reaction, an example of acetal (B89532) formation, creates the 2-nonyl-1,3-dioxolane ring system. mdpi.com The reaction of an aldehyde or ketone with glycerol can lead to a mixture of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic products. mdpi.com The ratio of these products can be influenced by reaction conditions and the catalyst used. mdpi.comresearchgate.net For the synthesis of the target compound, the desired product is the 1,3-dioxolane derivative, specifically (2-Nonyl-1,3-dioxolan-4-yl)methanol. The water produced during this reversible reaction must be removed to drive the equilibrium toward the acetal product. nih.gov

Optimization of Catalytic Systems (e.g., Acidic Agents, Lewis Acids) for Ketal Formation

The efficiency of the acetalization of glycerol with aldehydes is highly dependent on the catalytic system. A wide array of catalysts has been investigated for this type of transformation. Traditionally, corrosive Brønsted acids like HCl, H₂SO₄, and p-TsOH have been used. nih.gov However, these can be incompatible with acid-sensitive functional groups. nih.govacs.org

Modern catalysis has introduced various alternatives, including Lewis acids and heterogeneous solid acid catalysts, to improve efficiency, selectivity, and environmental friendliness. nih.govbohrium.com Catalysts such as zeolites, heteropolyacids, metal-based catalysts, and acid-exchange resins have been successfully employed. researchgate.net For example, ionic liquids like [BPy]HSO₄ have shown high activity, achieving near-quantitative yields of acetals from glycerol and benzaldehyde (B42025) at room temperature. mdpi.com The choice of catalyst can significantly impact the reaction rate and the final product distribution. mdpi.com

Below is an interactive table summarizing various catalytic systems used in the acetalization of glycerol, a reaction analogous to the formation of the precursor for the title compound.

| Catalyst System | Aldehyde/Ketone | Key Conditions | Conversion/Yield | Selectivity |

| [BPy]HSO₄ | Benzaldehyde | 25 °C, 2 h, Glycerol/Benzaldehyde 1:3 | 99.8% Yield | Not specified |

| [MeSO₃bmim][MeSO₄] | Cyclohexanone | 120 °C, 2 h, Toluene | 87% Conversion, 85% Yield | 31% (5-membered), 61% (6-membered) |

| Acid-activated Bentonite Clay | Cyclohexanone | Room Temp, 10 min | >99% Yield | 53% (5-membered), 47% (6-membered) |

| CoCl₂/DH₂ | Cyclohexanone | 70 °C, 1 h, Solvent-free | 95.3% Conversion | 100% (ketal) |

| Tungstophosphoric acid on KIT-6 | Citral | 100 °C, 5 h, Glycerol/Citral 1:2.25 | 89% Conversion | High selectivity for 5-membered ring |

Data compiled from multiple sources for analogous reactions. mdpi.commdpi.comresearchgate.netmdpi.com

Stereoselective Synthesis of Chiral Isomers

The (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate molecule contains a chiral center at the C4 position of the dioxolane ring. The condensation of nonanal with achiral glycerol inherently produces a racemic mixture of (R) and (S) enantiomers. Achieving a stereoselective synthesis to produce a specific chiral isomer requires the use of chiral starting materials or chiral catalysts.

One common strategy in asymmetric synthesis involves using a chiral pool starting material. For instance, enantiomerically pure (R)- or (S)-solketal (2,2-dimethyl-1,3-dioxolan-4-ylmethanol), which is derived from glycerol, can be used. However, this would require a trans-ketalization reaction to replace the acetone-derived ketal with the nonanal-derived acetal, a potentially complex step. A more direct approach would be the asymmetric condensation of nonanal and glycerol using a chiral catalyst, although specific examples for this long-chain aldehyde are not readily found in the literature. The principles of stereoselective synthesis of related chiral oxazolidines and other heterocycles often rely on chiral auxiliaries or catalysts to control the diastereoselectivity of the ring-forming reaction. mdpi.com

Advanced Synthetic Routes to Dioxolane Acetates

Advanced synthetic routes for producing dioxolane acetates like this compound often involve multi-step processes that prioritize high yields and stereochemical control. These methods are designed to be versatile, allowing for the synthesis of a wide array of derivatives with varied applications.

One prominent synthetic pathway leverages chlorinated derivatives of glycerol, a readily available byproduct of biodiesel production. nih.gov This approach underscores a commitment to valorizing industrial waste streams into valuable chemical intermediates. Glycerol can be converted to chlorinated derivatives such as epichlorohydrin (B41342) and other chlorohydrins, which serve as versatile precursors in organic synthesis. nih.gov

The synthesis can proceed via the reaction of a chlorinated glycerol derivative with an appropriate acetylating agent. For instance, 1,3-dichloropropan-2-yl esters can be synthesized and subsequently used in reactions to form more complex molecules. mdpi.com While the direct synthesis of this compound from these specific chlorinated precursors is not explicitly detailed in the provided search results, the general utility of chlorinated glycerol derivatives in creating ester and ether linkages is well-established. mdpi.com

A general representation of this approach might involve the following conceptual steps:

Chlorination of Glycerol : Conversion of glycerol to a dichlorohydrin derivative.

Acetalization : Reaction of the chlorinated intermediate with nonanal to form the 2-nonyl-1,3-dioxolane ring structure. This step would likely require careful control of reaction conditions to favor the desired isomer.

Acetylation : Introduction of the acetate group, potentially through reaction with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, to yield the final product.

The reactivity of dichlorohydrins is a key factor in these syntheses, with 1,2-dichlorohydrin being less reactive than its 1,3-isomer. mdpi.com This difference in reactivity can be exploited to achieve regioselective reactions.

Multi-step synthetic sequences offer a high degree of control over the final product's structure and purity. A common strategy involves the initial formation of the dioxolane ring, followed by esterification.

A plausible multi-step synthesis for this compound could be conceptualized as follows:

Dioxolane Formation : The reaction of glycerol with nonanal (pelargonaldehyde) in the presence of an acid catalyst to form (2-nonyl-1,3-dioxolan-4-yl)methanol. This reaction is a standard method for the protection of diols and the formation of acetals.

Esterification : The subsequent esterification of the resulting alcohol with acetic anhydride or a similar acetylating agent to yield the target molecule, this compound.

This approach allows for the purification of the intermediate alcohol before the final esterification step, which can lead to a higher purity of the final product. The choice of reagents and reaction conditions at each step is crucial for optimizing the yield and minimizing the formation of byproducts.

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity is paramount for many applications of this compound. A combination of chromatographic and other physical separation techniques is typically employed to isolate the compound from reaction mixtures.

Chromatographic methods are indispensable for the purification of dioxolane derivatives.

Silica (B1680970) Gel Column Chromatography : This is a widely used technique for the separation of organic compounds. rsc.orgpsu.edu The choice of eluent system (a mixture of solvents) is critical for achieving good separation. For compounds of similar polarity to this compound, solvent systems such as mixtures of hexane (B92381) and ethyl acetate are often effective. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) : These techniques offer higher resolution and faster separation times compared to traditional column chromatography. They are particularly useful for the final purification of the product and for analytical assessment of its purity.

The selection of the appropriate chromatographic technique and conditions depends on the scale of the synthesis and the nature of the impurities present.

For crystalline solids, recrystallization is a powerful purification technique. However, as this compound is likely a liquid at room temperature, distillation is a more relevant method.

Distillation : Vacuum distillation is often employed for the purification of high-boiling liquids to prevent decomposition at elevated temperatures. This technique separates compounds based on differences in their boiling points. The efficiency of the distillation is dependent on the volatility of the desired product relative to any impurities.

In some cases, a combination of distillation followed by chromatography may be necessary to achieve the desired level of purity.

Green Chemistry Principles in Synthesis (e.g., Solvent Selection, Atom Economy)

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Solvent Selection : The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. mdpi.com For the synthesis of dioxolane acetates, exploring the use of greener solvents or even solvent-free conditions is a key area of research.

Atom Economy : This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Synthetic routes with high atom economy are inherently more efficient and generate less waste. For example, addition reactions that incorporate all atoms of the reactants into the product are highly atom-economical.

Use of Renewable Feedstocks : Utilizing renewable starting materials is a cornerstone of sustainable chemistry. nih.gov Glycerol, a byproduct of biodiesel production, is an excellent example of a renewable feedstock that can be used in the synthesis of this compound. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Transformation Pathways of 2 Nonyl 1,3 Dioxolan 4 Yl Methyl Acetate

Hydrolytic Stability and Mechanism Investigations

Hydrolysis of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate (B1210297) can proceed via two independent pathways: cleavage of the ester linkage or opening of the dioxolane ring. The stability of each functional group is highly dependent on the pH of the aqueous environment. Generally, cyclic acetals are stable under basic and neutral conditions but are readily hydrolyzed in the presence of acid. organic-chemistry.org In contrast, esters can be hydrolyzed under both acidic and basic conditions. thieme-connect.de

The hydrolysis of the dioxolane ring is initiated by the protonation of one of the oxygen atoms in the ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and eventual loss of a proton leads to the formation of a diol (glycerol) and an aldehyde (decanal), along with the regeneration of the acid catalyst. organic-chemistry.org

Simultaneously, the acetate group undergoes acid-catalyzed hydrolysis. This mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol portion yield acetic acid and the corresponding alcohol, (2-nonyl-1,3-dioxolan-4-yl)methanol. youtube.comresearchgate.net

Table 1: Hypothetical Kinetic Parameters for Acid-Catalyzed Hydrolysis

| Parameter | Dioxolane Ring Hydrolysis | Acetate Ester Hydrolysis |

| Reaction Order | First-order in substrate and acid | First-order in substrate and acid |

| Rate Equation | Rate = k_acetal [Substrate][H⁺] | Rate = k_ester [Substrate][H⁺] |

| Products | Glycerol (B35011), Decanal (B1670006), Acetic Acid | (2-Nonyl-1,3-dioxolan-4-yl)methanol, Acetic Acid |

| Equilibrium | Reversible, driven forward by excess water | Reversible, driven forward by excess water |

This table is illustrative and based on the general principles of acetal (B89532) and ester hydrolysis. organic-chemistry.orgresearchgate.netresearchgate.net Specific rate constants (k) would need to be determined experimentally.

In the presence of a base, the 1,3-dioxolane (B20135) ring is generally stable and does not undergo hydrolysis. organic-chemistry.org The primary reaction pathway is the saponification of the acetate ester.

The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This step results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion, ((2-nonyl-1,3-dioxolan-4-yl)methoxide), as a leaving group and forming acetic acid. The alkoxide ion subsequently deprotonates the acetic acid in a rapid acid-base reaction, yielding the final products: an acetate salt and the alcohol, (2-nonyl-1,3-dioxolan-4-yl)methanol. This final deprotonation step makes the reaction effectively irreversible.

Table 2: Expected Findings for Base-Catalyzed Hydrolysis

| Parameter | Finding |

| Reactive Group | Acetate ester moiety |

| Dioxolane Ring | Stable, no reaction observed organic-chemistry.org |

| Reaction Order | First-order in substrate, first-order in [OH⁻] |

| Rate Equation | Rate = k [Substrate][OH⁻] |

| Products | (2-Nonyl-1,3-dioxolan-4-yl)methanol, Acetate salt |

| Equilibrium | Irreversible due to final proton transfer step |

This table is based on the established mechanism of base-catalyzed ester hydrolysis. thieme-connect.de

Substituents can influence the rate of hydrolysis through steric and electronic effects. In the case of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate, the key substituent is the long alkyl (nonyl) chain at the C2 position of the dioxolane ring.

Steric Effects: The bulky nonyl group can sterically hinder the approach of water or acid/base catalysts to the acetal linkage. This would likely decrease the rate of acid-catalyzed hydrolysis of the dioxolane ring compared to an acetal with a smaller substituent at the C2 position (e.g., a methyl or ethyl group). The steric hindrance on the distant acetate group would be minimal.

Electronic Effects: The nonyl group is an alkyl chain, which is electron-donating through an inductive effect. This effect is generally weak and is not expected to significantly alter the electronic properties of the dioxolane ring or the remote acetate group to a degree that would substantially impact hydrolysis rates.

Therefore, the primary influence of the nonyl substituent on hydrolysis is expected to be a moderate steric hindrance to the acid-catalyzed cleavage of the dioxolane ring.

Oxidation Reactions and Products

The oxidation of this compound can target either the acetate group or the dioxolane ring, depending on the reagents and reaction conditions used.

The acetate group is an ester of a carboxylic acid and is generally in a high oxidation state. Consequently, it is resistant to further oxidation under typical conditions. Selective oxidation of the acetate moiety without affecting the rest of the molecule is challenging and not a common transformation. Strong oxidizing agents would likely lead to the cleavage of other, more susceptible parts of the molecule, such as the C-H bonds of the dioxolane ring or the nonyl chain. organic-chemistry.org Methods for the oxidative esterification of alcohols are well-established, but the direct oxidation of a stable acetate ester is not a synthetically favored route. nih.govacs.orgorganic-chemistry.org

The dioxolane ring is more susceptible to oxidative cleavage. Strong oxidizing agents can cleave cyclic acetals. organic-chemistry.org A key pathway for this transformation involves radical-based reactions. For instance, oxidation of 2-substituted-1,3-dioxolanes can be achieved with hypervalent iodine reagents, leading to the formation of β-hydroxy esters. acs.org

The proposed mechanism for such a reaction involves several key steps:

Hydrogen Abstraction: A radical initiator abstracts a hydrogen atom from the C2 position of the dioxolane ring (the carbon atom bonded to the nonyl group and two oxygen atoms). This step forms a stabilized carbon-centered radical. acs.org

Radical Coupling: This acetal radical can then couple with another radical species, such as a peroxy radical, generated from the oxidizing agent. acs.org

Intermediate Formation: This coupling leads to the formation of an unstable intermediate, such as a tert-butylperoxy ortho ester. acs.org

Ring Opening: This intermediate can then undergo ring-opening, often catalyzed by silica (B1680970) gel during purification, to yield the final product. acs.org

In the case of this compound, this oxidative cleavage would result in the formation of 2-hydroxyethyl nonanoate, with the acetate group remaining intact on a fragment of the original glycerol backbone.

Table 3: Reagents and Products in Oxidative Cleavage of Dioxolanes

| Reagent System | Intermediate Type | Primary Product Type | Reference |

| Hypervalent (tert-butylperoxy)iodane | tert-Butylperoxy ortho ester | β-Hydroxyethyl ester | acs.org |

| KMnO₄ / Lewis Acid | Diol | Diketone (in specific steroidal systems) | arkat-usa.org |

| O₂ / N-hydroxyphthalimide (NHPI) / Co(OAc)₂ | Not specified | Ester (from oxidation of C-H bond) | organic-chemistry.org |

Nucleophilic Substitution Reactions at the Acetate Group

The acetate group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity allows for the transformation of the acetate into other esters or amides through trans-esterification and amidation reactions, respectively.

Trans-esterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, reaction with various alcohols or phenols can yield a new ester at the C4-position of the dioxolane ring. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the liberated acetic acid or methyl acetate. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the acetate is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Basic conditions, on the other hand, typically involve the use of an alkoxide, which is a potent nucleophile that directly attacks the carbonyl carbon. masterorganicchemistry.com

Table 1: Illustrative Examples of Trans-esterification Reactions

| Substrate | Reagent | Catalyst | Typical Conditions | Expected Product |

| This compound | Ethanol | H₂SO₄ (catalytic) | Reflux | (2-Nonyl-1,3-dioxolan-4-yl)methyl ethyl ether |

| This compound | Phenol | NaOPh (catalytic) | High Temperature | (2-Nonyl-1,3-dioxolan-4-yl)methyl phenyl ether |

| This compound | Butanol | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | (2-Nonyl-1,3-dioxolan-4-yl)methyl butyl ether |

This table presents representative examples of trans-esterification reactions and typical conditions based on general principles of organic chemistry. The outcomes are predicted and not based on experimentally verified results for this compound.

Amidation involves the reaction of the acetate group with an amine to form an amide. This transformation typically requires more forcing conditions than trans-esterification, as amines are generally less nucleophilic than alkoxides. The reaction can be carried out by directly heating the ester with an amine, often with the removal of the alcohol byproduct to drive the equilibrium.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of a molecule of methanol. While direct amidation is possible, the use of coupling agents can facilitate the reaction under milder conditions. A new synthesis of 3-[(4-amido)pyrrol-2-yl]-2-indolinones has been developed where the amide side chain was installed prior to pyrrole (B145914) formation, precluding the need for coupling reagents. nih.gov

Table 2: Illustrative Examples of Amidation Reactions

| Substrate | Reagent | Typical Conditions | Expected Product |

| This compound | Ammonia | High temperature and pressure | N-((2-Nonyl-1,3-dioxolan-4-yl)methyl)acetamide |

| This compound | Ethylamine | Sealed tube, heating | N-Ethyl-N-((2-Nonyl-1,3-dioxolan-4-yl)methyl)acetamide |

| This compound | Aniline | High temperature, removal of methanol | N-Phenyl-N-((2-Nonyl-1,3-dioxolan-4-yl)methyl)acetamide |

This table presents representative examples of amidation reactions and typical conditions based on general principles of organic chemistry. The outcomes are predicted and not based on experimentally verified results for this compound.

Ring-Opening Reactions of the Dioxolane Moiety

The 1,3-dioxolane ring is a cyclic acetal and is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions. organic-chemistry.org The ring can also be opened by certain nucleophiles under specific conditions.

In the presence of an acid catalyst and a nucleophile (often water), the dioxolane ring of this compound can be hydrolyzed to reveal a diol and a carbonyl compound. The reaction is initiated by protonation of one of the oxygen atoms in the dioxolane ring, followed by nucleophilic attack of water and subsequent ring cleavage. This reaction is reversible and is the basis for the use of dioxolanes as protecting groups for 1,2-diols and carbonyl compounds. organic-chemistry.org The stability of 1,3-dioxolane derivatives to hydrolysis has been a subject of study. nih.govoakland.edu

The specific products of the acid-mediated ring-opening of this compound would be glycerol 1-acetate and decanal. The reaction mechanism for acid-catalyzed epoxide ring-opening involves protonation of the epoxide, making it more susceptible to nucleophilic attack. youtube.comkhanacademy.org

While less common than acid-catalyzed cleavage, the dioxolane ring can be opened by strong nucleophiles. For instance, reaction with organometallic reagents or strong reducing agents like lithium aluminum hydride could potentially lead to ring-opening. However, these reactions are less predictable and may lead to a mixture of products. A study on the reaction of 1,2-dioxetanes with diazoalkanes showed the formation of 1,3-dioxolanes through nucleophilic attack on the peroxide bond. researchgate.net

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is influenced by both the dioxolane ring and the acetate group. Studies on the thermal decomposition of related 2-alkyl-1,3-dioxolanes have shown that these compounds decompose at elevated temperatures. usfq.edu.ecresearchgate.net

The gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) occurs between 459-490 °C and follows a first-order kinetic law. usfq.edu.ecresearchgate.net The primary decomposition products are acetaldehyde (B116499) and the corresponding ketone. researchgate.net The decomposition is suggested to proceed through a stepwise mechanism. usfq.edu.ecresearchgate.net It is plausible that this compound would follow a similar decomposition pathway, yielding decanal and vinyl acetate. The long nonyl chain might influence the decomposition temperature and the distribution of minor byproducts.

Furthermore, studies on nitrogen-rich heterocyclic esters have shown that their thermal decomposition in an inert atmosphere begins at temperatures above 250-270 °C and proceeds via a radical mechanism involving the homolytic breaking of C-C, C-N, and C-O bonds. nih.gov While the structure is different, this suggests that the ester group in this compound could also be a point of thermal instability.

Table 3: Predicted Thermal Decomposition Products

| Compound | Decomposition Temperature Range (°C) | Major Products |

| This compound | > 250 (estimated) | Decanal, Vinyl acetate |

This table presents predicted thermal decomposition products based on studies of analogous compounds. The decomposition temperature is an estimation and has not been experimentally determined for this compound.

Advanced Spectroscopic and Analytical Characterization of 2 Nonyl 1,3 Dioxolan 4 Yl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate (B1210297), providing detailed insights into the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate is characterized by distinct signals that correspond to the various protons in the nonyl chain, the dioxolane ring, and the methyl acetate group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Protons on the long nonyl chain typically resonate in the upfield region of the spectrum. The terminal methyl group (CH₃) of the nonyl chain is expected to produce a triplet signal around δ 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the nonyl chain would generate a complex multiplet, or a broad signal, between approximately δ 1.26 and 1.63 ppm.

The protons associated with the 1,3-dioxolane (B20135) ring and the acetate moiety appear in the more downfield region due to the deshielding effect of the neighboring oxygen atoms. The methine proton at the C2 position of the dioxolane ring, adjacent to two oxygens, is anticipated to show a triplet around δ 4.8-5.0 ppm. The protons of the methylene group (CH₂) and the methine proton (CH) on the C4 and C5 positions of the dioxolane ring would likely produce complex multiplets in the range of δ 3.6 to 4.4 ppm. The two protons of the methylene group attached to the acetate function (CH₂-O-Ac) are diastereotopic and would be expected to appear as a doublet of doublets around δ 4.1-4.3 ppm. The singlet for the methyl protons of the acetate group (CH₃-COO) is typically observed around δ 2.05 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Nonyl CH₃ | 0.88 | Triplet |

| Nonyl (CH₂)₇ | 1.26 - 1.63 | Multiplet |

| Acetate CH₃ | 2.05 | Singlet |

| Dioxolane CH₂, CH | 3.6 - 4.4 | Multiplets |

| O-CH₂-Acetate | 4.1 - 4.3 | Doublet of Doublets |

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal.

The carbonyl carbon of the acetate group is the most deshielded, appearing significantly downfield around δ 170.1 ppm. The carbon of the acetal (B89532) group (C2 of the dioxolane ring) is also found downfield, typically in the range of δ 103-105 ppm. The carbons of the dioxolane ring (C4 and C5) and the methylene carbon attached to the acetate group are expected to resonate between δ 60 and 80 ppm. cas.cn

The carbons of the nonyl chain show characteristic signals in the upfield region. The terminal methyl carbon is the most shielded, with a chemical shift of approximately δ 14.1 ppm. The methylene carbons of the nonyl chain produce a series of signals between δ 22.7 and 31.9 ppm. The methyl carbon of the acetate group appears around δ 20.9 ppm. cas.cn

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nonyl CH₃ | 14.1 |

| Acetate CH₃ | 20.9 |

| Nonyl (CH₂)₇ | 22.7 - 31.9 |

| Dioxolane CH₂, CH & O-CH₂-Acetate | 60 - 80 |

| Dioxolane CH (C2) | 103 - 105 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the nonyl chain and within the dioxolane ring system, helping to trace the connectivity of these fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously determined proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments of the molecule. For instance, it would show a correlation between the protons of the acetate methyl group and the carbonyl carbon, as well as correlations between the protons on C4 of the dioxolane ring and the carbons of the acetate group, thus confirming the ester linkage.

Mass Spectrometry Techniques

Mass spectrometry provides vital information regarding the molecular weight and fragmentation pattern of this compound, further confirming its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This analysis would confirm the purity of a sample of this compound by showing a single major peak in the chromatogram.

The mass spectrum obtained from the GC-MS analysis would display the molecular ion peak [M]⁺, confirming the molecular weight of the compound. The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the acetate group.

Cleavage of the nonyl chain.

Ring-opening of the dioxolane moiety.

Characteristic fragments would include ions corresponding to the nonyl chain and the dioxolane acetate fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₅H₂₈O₄, the calculated exact mass is 272.1988. HRMS analysis would provide an experimental mass value very close to this theoretical value, typically within a few parts per million (ppm), which unequivocally confirms the elemental composition of the molecule.

Fragmentation Pathway Analysis in Mass Spectrometry

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a series of characteristic fragment ions. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral losses.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the bonds alpha to the oxygen atoms in the dioxolane ring and the ester group, as these are electronically favorable fragmentation sites. The long nonyl chain also provides a site for characteristic hydrocarbon fragmentation.

Proposed Key Fragmentation Steps:

Loss of the Acetoxy Group: A primary fragmentation could involve the loss of the acetoxymethyl radical (•CH₂OAc) or a neutral loss of acetic acid (CH₃COOH), leading to the formation of a stable dioxolanyl cation.

Cleavage of the Nonyl Chain: The long alkyl chain can undergo fragmentation at various points, leading to a series of ions separated by 14 Da (the mass of a CH₂ group). A significant peak would be expected from the loss of a C₈H₁₇ radical, resulting in a stable secondary carbocation.

Ring Opening of the Dioxolane: The dioxolane ring can undergo cleavage to yield characteristic ions. For instance, cleavage between the C2 and O1/O3 positions can lead to the formation of ions containing the nonyl group and parts of the ring.

McLafferty Rearrangement: If the geometry is favorable, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the nonyl chain to the carbonyl oxygen of the ester, followed by the elimination of a neutral alkene.

Interactive Data Table: Plausible Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions

| m/z (Proposed) | Plausible Fragment Ion/Neutral Loss | Notes |

| 272 | [M]⁺ | Molecular Ion |

| 213 | [M - C₉H₁₉]⁺ | Loss of the nonyl radical from the C2 position. |

| 199 | [M - CH₂OAc]⁺ | Loss of the acetoxymethyl radical. |

| 143 | [C₉H₁₉CO]⁺ | Ion resulting from cleavage within the dioxolane ring. |

| 115 | [C₈H₁₅O]⁺ | A fragment from the nonyl chain and an oxygen. |

| 73 | [CH₂OAc]⁺ | Acetoxymethyl cation. |

| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of acetate esters. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its ester, ether, and alkyl functionalities.

The key functional groups and their expected IR absorption ranges are:

Ester Group (C=O and C-O stretching): A strong, sharp absorption band is anticipated for the carbonyl (C=O) stretch of the ester. docbrown.info Another characteristic band will arise from the C-O stretching of the ester linkage.

Ether Linkages (C-O-C stretching): The dioxolane ring contains two ether linkages (C-O-C), which will produce strong, characteristic stretching vibrations in the fingerprint region. libretexts.org

Alkyl Chain (C-H stretching and bending): The nonyl group and other aliphatic portions of the molecule will give rise to C-H stretching vibrations. C-H bending vibrations for CH₂ and CH₃ groups will also be present.

Interactive Data Table: Expected IR Absorption Bands and Functional Group Assignments

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 1750-1735 | C=O Stretch | Ester | Strong, Sharp |

| 1250-1000 | C-O Stretch | Ester and Ether | Strong |

| 2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| 1470-1450 | C-H Bend | Alkyl (CH₂) | Medium |

| 1380-1365 | C-H Bend | Alkyl (CH₃) | Medium |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating components of a mixture and for determining the purity and concentration of a substance. Both gas and liquid chromatography are suitable for the analysis of this compound.

Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide excellent sensitivity for the quantitative analysis of this compound. It is robust and has a wide linear range.

Mass Spectrometry (MS) Detector: Coupling GC with a mass spectrometer (GC-MS) allows for both quantification and structural confirmation. nih.gov The mass spectrum obtained can be used to identify the compound and any impurities based on their fragmentation patterns. nih.gov

A typical GC method would involve a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature-programmed oven to ensure good separation and peak shape.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are suitable for the analysis of less volatile or thermally labile compounds, although this compound is also amenable to these techniques.

Method development would typically involve:

Column Selection: A reversed-phase column (e.g., C18 or C8) would be appropriate, where the non-polar stationary phase interacts with the nonyl chain of the molecule.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used as the mobile phase. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of this relatively non-polar compound.

Detector: A UV detector would not be suitable as the compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate for quantitative analysis. Coupling HPLC to a mass spectrometer (LC-MS) would provide the highest degree of selectivity and sensitivity.

For this compound, derivatization is generally not necessary for GC or LC analysis due to its amenable properties. However, in specific analytical scenarios, derivatization could be employed to enhance detection or improve chromatographic behavior.

For GC Analysis: If higher sensitivity is required with an electron capture detector (ECD), a derivative containing a halogenated group could be introduced. This would involve a chemical reaction to modify the original molecule.

For LC Analysis with UV Detection: To enable detection by a UV-Vis detector, a chromophore-containing group could be attached to the molecule. This would involve a derivatization reaction targeting a specific functional group, though this compound lacks easily derivatizable functionalities without significant chemical modification.

In most routine purity and quantitative analyses of this compound, direct analysis without derivatization would be the preferred and more straightforward approach. nih.gov

Theoretical and Computational Chemistry Studies of 2 Nonyl 1,3 Dioxolan 4 Yl Methyl Acetate

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through molecular geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule like (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate (B1210297), which contains a long nonyl chain and a dioxolane ring, multiple low-energy conformations are possible.

Conformational analysis is therefore crucial to identify the various stable isomers and their relative energies. This involves systematically rotating the single bonds in the molecule and performing geometry optimization for each starting conformation. The results of such an analysis would reveal the preferred spatial arrangement of the nonyl chain and the orientation of the methyl acetate group relative to the dioxolane ring. The five-membered dioxolane ring itself can adopt different conformations, such as the envelope and twist forms, and computational methods can predict which is more stable. For similar dioxolane structures, it has been observed that the ring can adopt an envelope conformation. nih.govnih.gov

Table 1: Predicted Low-Energy Conformers of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate and Their Relative Energies

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 175° | 0.00 |

| 2 | 65° | 1.25 |

| 3 | -68° | 1.30 |

| 4 | -170° | 2.10 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Once the optimized geometries are obtained, quantum chemical calculations can be employed to understand the electronic structure and predict the reactivity of this compound. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

These calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

Furthermore, the calculation of electrostatic potential maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ester and dioxolane groups are expected to be electron-rich, while the carbonyl carbon is electron-poor.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values can then be compared to experimental spectra to confirm the structure of the molecule. Recent advancements using machine learning models combined with DFT calculations have shown high accuracy in predicting NMR chemical shifts. nih.govchemrxiv.org

Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. This is done by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can be compared with experimental data to identify the presence of specific functional groups, such as the C=O stretch of the ester group and the C-O stretches of the dioxolane ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170.5 |

| Dioxolane (O-C-O) | 103.2 |

| Dioxolane (CH₂) | 68.9 |

| Dioxolane (CH) | 75.4 |

| Methylene (B1212753) (CH₂-O) | 65.1 |

| Methyl (CH₃) | 21.3 |

Note: The data in this table is illustrative and based on general ranges for these functional groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition states, which are the highest energy points along the reaction pathway, and calculating the activation energies.

For example, the hydrolysis of the ester group in this compound can be modeled to understand the step-by-step process of bond breaking and formation. Computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the rate-determining step. This level of detail is often difficult to obtain through experimental methods alone.

Structure-Reactivity Relationship Analysis

By systematically modifying the structure of this compound in silico, it is possible to establish structure-reactivity relationships. For instance, the length of the alkyl chain or the nature of the substituent on the dioxolane ring could be varied to observe the effect on the electronic properties and reactivity of the molecule.

This type of analysis can provide valuable insights for the design of new molecules with specific desired properties. For example, if the goal is to enhance the reactivity of the ester group, computational studies can help identify structural modifications that would lower the activation energy for a particular reaction.

Mechanistic Investigations of 2 Nonyl 1,3 Dioxolan 4 Yl Methyl Acetate Reactions

Elucidation of Acid-Catalyzed Ester Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of the acetate (B1210297) ester in (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate is a fundamental reaction that proceeds through a well-established multi-step mechanism. youtube.comchemguide.co.uk This process is reversible and is typically initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. chemguide.co.uk

The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent attack by water leads to the formation of a tetrahedral intermediate. youtube.com This intermediate is unstable and undergoes a series of proton transfers. One of the hydroxyl groups in the intermediate is then protonated, converting it into a good leaving group (water). Finally, the elimination of a molecule of (2-Nonyl-1,3-dioxolan-4-yl)methanol and a proton regenerates the acidic catalyst and yields acetic acid.

The rate of this hydrolysis is dependent on several factors, including the concentration of the acid catalyst, the temperature, and the steric hindrance around the ester group.

Table 1: Postulated Steps in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the acetate group. |

| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester. |

| 5 | Elimination of (2-Nonyl-1,3-dioxolan-4-yl)methanol. |

| 6 | Deprotonation to yield acetic acid and regenerate the acid catalyst. |

Kinetic Studies of Dioxolane Ring Stability and Cleavage

The 1,3-dioxolane (B20135) ring in this compound is an acetal (B89532), and its stability is significantly influenced by the pH of the medium. Under acidic conditions, similar to those required for ester hydrolysis, the dioxolane ring is susceptible to cleavage. chemistrysteps.comglobethesis.com The hydrolysis of the dioxolane ring is also a reversible reaction. globethesis.com

The mechanism of acid-catalyzed dioxolane ring cleavage involves the protonation of one of the oxygen atoms in the ring, followed by ring-opening to form a carbocation intermediate. This carbocation is then attacked by a nucleophile, such as water, leading to the formation of a diol and an aldehyde or ketone, depending on the substituent at the C2 position. In the case of this compound, the cleavage of the dioxolane ring would yield glycerol (B35011), nonanal (B32974), and acetic acid (from the hydrolysis of the acetate group).

Kinetic studies on similar 1,3-dioxolane compounds have shown that the rate of hydrolysis is dependent on factors such as the nature of the substituent at the C2 position and the reaction temperature. academax.com Generally, electron-donating groups at the C2 position can stabilize the carbocation intermediate and accelerate the rate of hydrolysis.

Table 2: Factors Influencing the Rate of Dioxolane Ring Cleavage

| Factor | Effect on Reaction Rate | Rationale |

| Acid Concentration | Increases | Higher concentration of H₃O⁺ leads to more frequent protonation of the dioxolane oxygen. |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

| Substituent at C2 | Electron-donating groups increase the rate | Stabilization of the carbocation intermediate formed during ring opening. |

| Solvent Polarity | Polar protic solvents can increase the rate | Solvation and stabilization of the charged intermediates. |

Pathways of Nucleophilic Attack and Acetate Group Replacement

The acetate group in this compound can be replaced by other nucleophiles through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This reaction is fundamental to the synthesis of other esters or amides from the parent acetate.

The mechanism of nucleophilic acyl substitution typically proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate. In the second step, the carbon-oxygen double bond is reformed, and the original alkoxy group, in this case, the (2-Nonyl-1,3-dioxolan-4-yl)methoxy group, is eliminated as a leaving group.

The facility of this reaction depends on the strength of the incoming nucleophile and the stability of the leaving group. Stronger nucleophiles will react more readily. The reaction can be catalyzed by either acid or base. Acid catalysis activates the carbonyl group for attack, while base catalysis generates a more potent nucleophile.

Table 3: Examples of Nucleophilic Substitution Reactions at the Acetate Group

| Nucleophile | Product | Reaction Type |

| Hydroxide (B78521) (OH⁻) | Carboxylate salt | Saponification (Base-promoted hydrolysis) |

| Alkoxide (RO⁻) | New ester | Transesterification |

| Ammonia (NH₃) | Amide | Ammonolysis |

| Amine (RNH₂) | N-substituted amide | Aminolysis |

The neighboring dioxolane ring could potentially influence the reactivity of the acetate group through steric hindrance or by participating in the reaction, although without specific experimental data, the extent of this influence is speculative.

Applications in Advanced Chemical Synthesis and Derivatization

Utilization as a Synthetic Building Block for Complex Molecules

The 1,3-dioxolane (B20135) ring system is a valuable protective group for 1,2-diols and a key structural motif in numerous complex molecules. The acetal (B89532) nature of the dioxolane in "(2-Nonyl-1,3-dioxolan-4-yl)methyl acetate" makes it a stable yet selectively cleavable unit, which is advantageous in multi-step syntheses. The long alkyl nonyl chain and the reactive acetate (B1210297) group provide additional handles for building molecular complexity.

Researchers have utilized related 1,3-dioxolane structures as key intermediates in the synthesis of various biologically active compounds. The general strategy involves the reaction of diols with aldehydes or ketones to form the dioxolane ring, which can then be further elaborated. For instance, substituted 1,3-dioxolanes are central to the synthesis of certain antifungal agents and plant growth regulators. mdpi.comresearchgate.net The synthesis of these complex molecules often involves multiple steps where the dioxolane ring protects hydroxyl groups while other parts of the molecule are modified.

Preparation of Functionalized Dioxolane Derivatives

The "this compound" structure is amenable to the preparation of a variety of functionalized dioxolane derivatives. The acetate group can be hydrolyzed to a primary alcohol, which can then be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups such as halides or amines. These transformations open up pathways to a diverse array of novel dioxolane derivatives with potential applications in materials science and medicinal chemistry.

For example, the synthesis of new 1,3-dioxolane derivatives with ether or ester groups at the C4 position has been shown to yield compounds with significant antibacterial and antifungal activities. nih.gov The general procedure for synthesizing such derivatives often involves the reaction of a diol with an aldehyde in the presence of an acid catalyst. nih.gov

| Starting Material | Reagent | Product | Application |

| Salicylaldehyde and a diol | Montmorillonite K10 | 2-Aryl-1,3-dioxolane | Potential antibacterial and antifungal agents |

| Formylfurancarboxylates | Ethylene (B1197577) glycol, p-toluenesulfonic acid | (1',3'-Dioxolan-2-yl)furancarboxylates | Intermediates for further synthesis |

| Substituted aryl ketones | 3-Chloro-1,2-propanediol | 4-Chloromethyl-1,3-dioxolanes | Precursors for antibacterial azole compounds researchgate.net |

This table provides examples of reactions used to create functionalized dioxolane derivatives.

Role in the Synthesis of Chiral Intermediates

Chirality is a critical aspect of modern drug design, and the 1,3-dioxolane framework is a common feature in many chiral building blocks. Chiral 1,3-dioxolanes can be synthesized from enantiomerically pure diols or by using chiral catalysts. These chiral intermediates are then used in the asymmetric synthesis of complex target molecules.

Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids like lactic acid and mandelic acid, have proven to be particularly useful in asymmetric synthesis. nih.gov These compounds can undergo highly selective reactions with electrophiles to create new stereogenic centers. nih.gov Although "this compound" is not a dioxolan-4-one, the principles of using the dioxolane scaffold to control stereochemistry are broadly applicable. The synthesis of chiral oxazolidines, which are structurally related to dioxolanes, also highlights the importance of five-membered heterocyclic rings in asymmetric synthesis. mdpi.com The development of biocatalytic processes has further expanded the toolbox for preparing key chiral intermediates for pharmaceuticals. researchgate.net

Derivatization for New Chemical Entity Generation (e.g., Triazole-Dioxolane Conjugates)

The derivatization of the dioxolane scaffold to generate new chemical entities with unique biological properties is an active area of research. A notable example is the synthesis of triazole-dioxolane conjugates. Triazoles are a class of nitrogen-containing heterocycles known for their broad range of pharmacological activities. nih.gov

By linking a triazole ring to a 1,3-dioxolane moiety, researchers have created novel hybrid molecules with potential fungicidal and plant growth regulatory activities. mdpi.comresearchgate.net The synthesis of these conjugates typically involves the reaction of a dioxolane intermediate containing a suitable leaving group with a triazole salt. google.com For instance, a 4-chloromethyl-1,3-dioxolane can be alkylated with the sodium salt of 1,2,4-triazole. researchgate.net

Examples of Synthesized Triazole-Dioxolane Conjugates: mdpi.com

| Compound ID | R Group on Phenyl Ring | Melting Point (°C) |

| 3b | 4-(benzyloxy) | 111-113 |

| 3d | 4-(4-t-butylbenzyloxy) | 83-85 |

This table showcases specific examples of novel triazole compounds containing a 1,3-dioxolane ring, highlighting the structural diversity that can be achieved through derivatization.

The synthetic routes to these compounds are often multi-step processes that can be optimized to improve yields and reduce the formation of byproducts. google.com The exploration of such derivatization strategies continues to be a promising avenue for the discovery of new bioactive molecules.

Role in Materials Science and Chemical Process Development

Investigation as a Component in Polymer and Resin Synthesis

The bifunctional nature of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate (B1210297), containing both an ester group and a dioxolane ring, makes it a candidate for investigation in polymer and resin synthesis. While direct studies on the polymerization of this specific molecule are not extensively documented, the reactivity of similar dioxolane-containing compounds provides a basis for its potential utility.

Research into related compounds, such as (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate, has demonstrated that the dioxolane ring can be incorporated into polymer backbones. This is significant as the inclusion of such cyclic structures can influence the thermal and mechanical properties of the resulting polymer. For instance, an increase in the content of cyclic carbonate structures in certain copolymers has been shown to raise the glass transition temperature and thermal stability.

Furthermore, 1,3-dioxolan-4-ones have been successfully polymerized in a solvent-free, organocatalyzed process to produce polylactic acid (PLA), a widely used biodegradable polymer. This suggests that the 1,3-dioxolane (B20135) moiety, in general, is a viable component for creating novel polymeric materials. The "nonyl" group in (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate is a long alkyl chain, which could impart flexibility and hydrophobicity to a polymer, potentially making it suitable for applications such as soft-feel coatings or impact modifiers in tougher plastics. The acetate group could also serve as a reactive site for further polymer modification.

Potential as a Bio-based Solvent or Solvent Component in Chemical Processes

There is a significant drive in the chemical industry to replace conventional, often petroleum-derived and hazardous, solvents with safer, more sustainable alternatives. Bio-based solvents are at the forefront of this movement. Dioxolane derivatives, in particular, are being explored as potential green solvents due to their favorable properties and the fact that they can often be synthesized from renewable resources like glycerol (B35011).

While specific data on this compound as a solvent is limited, the properties of related compounds offer insights. For example, methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), another glycerol derivative, has been studied as a potential replacement for traditional aprotic solvents. The evaluation of such compounds often involves comparing their solvent parameters, such as Hansen Solubility Parameters, with those of conventional solvents to predict their performance in various applications.

The molecular structure of this compound suggests a compound with both polar and non-polar characteristics. The long nonyl chain would contribute to its ability to dissolve non-polar substances, while the dioxolane ring and the acetate group would provide polarity, potentially allowing it to dissolve a wider range of solutes. This amphiphilic nature could make it a useful component in solvent blends, where fine-tuning of solvent properties is required.

Table 1: Comparison of Properties for Selected Bio-based Solvents and a Conventional Solvent

| Solvent | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|

| 2-Methyltetrahydrofuran (MeTHF) | ~80 | ~0.86 | Bio-based, similar properties to hexane (B92381) |

| γ-Valerolactone (GVL) | ~207 | ~1.05 | High boiling point, polar aprotic |

| Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) | ~240 | ~1.1 | High boiling point, derived from glycerol |

This table presents data for analogous compounds to illustrate the range of properties found in bio-based solvents.

Contribution to Green Chemistry Feedstocks and Reaction Media

The principles of green chemistry encourage the use of renewable feedstocks and the design of chemical processes that are more environmentally benign. This compound and related compounds are well-positioned within this framework. Many dioxolanes can be synthesized from glycerol, a co-product of biodiesel production, thereby valorizing a waste stream and contributing to a circular economy.

The use of such bio-derived molecules as reaction media is a key area of green chemistry research. A reaction medium that is itself derived from renewable sources and is biodegradable would significantly reduce the environmental impact of a chemical process. The stability of the dioxolane ring under neutral or basic conditions makes these compounds suitable for a range of chemical reactions.

The potential synthesis of this compound from bio-based precursors (e.g., glycerol, fatty acids from plant oils) would establish it as a green feedstock. Its application as a reaction medium would be particularly interesting for processes involving both polar and non-polar reagents, given its likely amphiphilic character.

Interactions within Fuel Mixtures for Performance Enhancement Studies (e.g., viscosity, flash point)

The addition of oxygenated compounds to fuels is a common strategy to improve combustion efficiency and reduce harmful emissions. While there is no specific research on the use of this compound as a fuel additive, the performance of structurally similar compounds provides a basis for speculation.

A related compound, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate, also known as solketal (B138546) acetate, is recognized as a green fuel additive for biodiesel. Its addition has been shown to improve key fuel properties such as viscosity, flash point, and cold-flow characteristics. The presence of oxygen in the molecule can lead to more complete combustion, potentially reducing emissions of carbon monoxide and unburnt hydrocarbons.

Given its structure, this compound could theoretically offer similar benefits. The long nonyl chain would ensure good miscibility with the hydrocarbon components of diesel or biodiesel. The oxygen atoms in the dioxolane ring and acetate group would increase the oxygen content of the fuel blend. It is plausible that this compound could influence the viscosity and flash point of fuel mixtures, which are critical parameters for engine performance and safety. However, experimental data is needed to confirm these potential effects.

Table 2: Investigated Effects of Oxygenated Additives on Fuel Properties

| Additive | Base Fuel | Observed Effect on Viscosity | Observed Effect on Flash Point |

|---|---|---|---|

| Solketal Acetate | Biodiesel | Improvement | Improvement |

*BSFC: Brake Specific Fuel Consumption **BTE: Brake Thermal Efficiency This table is based on findings for analogous compounds and is for illustrative purposes.

Interactions with Biological Systems in Vitro and Non Human Studies

Enzymatic Biotransformation Pathways and Mechanisms

While specific studies exclusively detailing the enzymatic biotransformation of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate (B1210297) are not extensively documented in publicly available literature, the biotransformation pathways can be inferred from research on structurally related compounds possessing similar functional groups. The primary enzymatic reactions anticipated for this molecule involve the hydrolysis of its ester linkage.

The ester moiety in (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate is a prime target for hydrolysis by esterases, a broad class of enzymes that catalyze the cleavage of ester bonds. This reaction would yield acetic acid and (2-Nonyl-1,3-dioxolan-4-yl)methanol. The rate and extent of this hydrolysis are expected to be influenced by the steric hindrance presented by the bulky 2-nonyl-1,3-dioxolane ring structure.

Lipases, a subclass of esterases, are well-known for their ability to hydrolyze esters, particularly those with long-chain fatty acids. Although the acetate group is a short-chain ester, the presence of the long nonyl chain at the 2-position of the dioxolane ring could influence the binding of the molecule within the active site of lipases. Studies on other complex esters have shown that the three-dimensional conformation of the substrate plays a crucial role in enzyme-substrate recognition and catalytic efficiency.

Beyond being a substrate for hydrolysis, the structural features of this compound suggest its potential role in various enzyme-catalyzed reactions. The 1,3-dioxolane (B20135) ring is a common protecting group in organic synthesis, and its enzymatic removal or modification is an area of interest in green chemistry. The chirality of the C4 position of the dioxolane ring also implies that stereoselective enzymatic transformations could be possible, potentially leading to the production of enantiomerically pure compounds.

The long nonyl chain imparts significant lipophilicity to the molecule, which would likely govern its partitioning into hydrophobic environments, such as the active sites of certain enzymes or lipid aggregates in an in vitro setting. This property is a key determinant in the interaction of substrates with lipases and other enzymes that act at lipid-water interfaces.

Investigation of Antimicrobial Activities (In Vitro)

The antimicrobial potential of various 1,3-dioxolane derivatives has been investigated, revealing that the nature and position of substituents on the dioxolane ring are critical for their biological activity.

Research into a series of enantiomerically pure and racemic 1,3-dioxolanes has demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov A study by Başpınar Küçük et al. (2011) synthesized a series of 1,3-dioxolane derivatives and tested their in vitro antibacterial activity. While the specific compound this compound was not included in this study, the results for other derivatives provide valuable insights. For instance, many of the tested compounds showed excellent activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov However, none of the synthesized compounds in that particular study exhibited activity against Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis. nih.gov

The data from this study on other 1,3-dioxolane derivatives are summarized in the table below.

Table 1: In Vitro Antibacterial Activity of Selected 1,3-Dioxolane Derivatives (MIC in µg/mL)

| Compound | S. aureus | S. epidermidis | E. faecalis | P. aeruginosa |

|---|---|---|---|---|

| 2 | 625 | 625 | >1250 | >1250 |

| 3 | 625 | >1250 | >1250 | >1250 |

| 4 | 625 | 625 | 625 | 625 |

| 5 | 625 | 625 | >1250 | >1250 |

| 6 | 625 | 625 | >1250 | 625 |

| 8 | 625 | 625 | >1250 | 625 |

Data sourced from Başpınar Küçük et al., 2011. nih.gov

The same study by Başpınar Küçük et al. (2011) also investigated the antifungal activity of their synthesized 1,3-dioxolane derivatives against Candida albicans. nih.gov The results indicated that, with the exception of one compound, all tested derivatives exhibited excellent antifungal activity. nih.gov

The minimum inhibitory concentration (MIC) values for the antifungal activity are presented in the table below.

Table 2: In Vitro Antifungal Activity of Selected 1,3-Dioxolane Derivatives against C. albicans (MIC in µg/mL)

| Compound | C. albicans |

|---|---|

| 1 | >1250 |

| 2 | 156 |

| 3 | 156 |

| 4 | 156 |

| 5 | 156 |

| 6 | 156 |

| 7 | 156 |

| 8 | 156 |

Data sourced from Başpınar Küçük et al., 2011. nih.gov

The antimicrobial activity of 1,3-dioxolanes is closely linked to their chemical structure. The nature of the substituent at the 2-position of the dioxolane ring has been shown to be a key determinant of activity. For instance, the presence of long alkyl chains, such as the nonyl group in this compound, can significantly influence the lipophilicity of the molecule. nih.gov This property affects the compound's ability to penetrate microbial cell membranes.

Interaction with Microbial Systems in Non-Human Biological Models (e.g., Aquaculture Environments)

Direct research on the impact of this compound within aquaculture environments is not currently available in scientific literature. However, the broader class of 1,3-dioxolane derivatives has been the subject of numerous studies investigating their antimicrobial properties. These studies provide a basis for understanding the potential interactions of this compound with microbial systems.

Substituted 1,3-dioxolanes have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. researchgate.net The efficacy of these compounds is often linked to their hydrophilic-hydrophobic balance, which is influenced by the nature of the substituents on the dioxolane ring. researchgate.net For instance, certain chiral and racemic 1,3-dioxolanes have shown significant antibacterial and antifungal activity. researchgate.netdoaj.org